2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
CAS No.: 1249719-58-1
Cat. No.: VC3401027
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249719-58-1 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | 2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) |
Standard InChI Key | YBENHIXGENREIN-UHFFFAOYSA-N |
SMILES | C1CC1CC2=NC(=CO2)C(=O)O |
Canonical SMILES | C1CC1CC2=NC(=CO2)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by an oxazole ring system with specific functional group attachments. The oxazole ring contains one oxygen and one nitrogen atom in a five-membered ring structure. A cyclopropylmethyl group is attached at position 2 of the oxazole ring, while a carboxylic acid functional group occupies position 4. The unique structural arrangement of these groups contributes to the compound's distinct chemical properties and reactivity patterns.
Similar oxazole compounds exhibit specific physical properties that may be applicable to 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid:
Property | Predicted Value | Basis |
---|---|---|
Molecular Weight | 167.16 g/mol | Calculated from molecular formula |
Physical State | Crystalline solid | Based on similar oxazole carboxylic acids |
Solubility | Moderate in polar organic solvents; limited in water | Based on structural features |
Melting Point | 150-170°C (estimated) | Extrapolated from similar compounds |
Chemical Reactivity and Functional Group Properties
The chemical reactivity of 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is primarily determined by its functional groups and heterocyclic structure. The carboxylic acid moiety at position 4 serves as a reactive site for various chemical transformations, including esterification, amidation, and reduction reactions. This functionality makes the compound valuable as a building block in organic synthesis.
The oxazole ring itself demonstrates aromatic character, though with distinct electronic distribution compared to benzenoid systems. This heterocyclic core can participate in various chemical reactions:
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Electrophilic substitution reactions (though less readily than benzene derivatives)
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Nucleophilic attacks, particularly at C-2 position
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Cycloaddition reactions
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Metal-catalyzed coupling reactions
The cyclopropylmethyl group presents additional reactivity through its strained ring system, which can undergo ring-opening reactions under specific conditions. This structural feature may contribute to the compound's biological activity profile by influencing its interaction with protein binding sites.
Spectroscopic Characteristics
Spectroscopic data provides valuable information for compound identification and structural confirmation. Based on data from similar oxazole compounds, the following spectroscopic characteristics may be anticipated for 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid:
Mass Spectrometry Data
The mass spectral profile of related oxazole carboxylic acids suggests the following characteristics for 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid:
Adduct | Predicted m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 168.0655 | ~135-140 |
[M+Na]+ | 190.0474 | ~145-150 |
[M-H]- | 166.0510 | ~140-145 |
This prediction is based on the mass spectrometry data of the structurally similar compound 2-cyclopropyl-1,3-oxazole-4-carboxylic acid, which shows an [M+H]+ value of 154.04987 .
Structural Identification Methods
For structural elucidation and confirmation, several complementary analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy for identifying functional groups
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High-resolution mass spectrometry for molecular formula confirmation
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X-ray crystallography for absolute structural determination if crystals can be obtained
Comparative Analysis with Structurally Similar Compounds
To better understand the properties and potential applications of 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, a comparative analysis with structurally similar compounds is valuable:
The specific positioning of functional groups on the oxazole ring significantly influences the compound's physicochemical properties, including solubility, lipophilicity, and binding characteristics. These structural variations can substantially impact the biological activity profile and pharmaceutical potential of each compound.
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